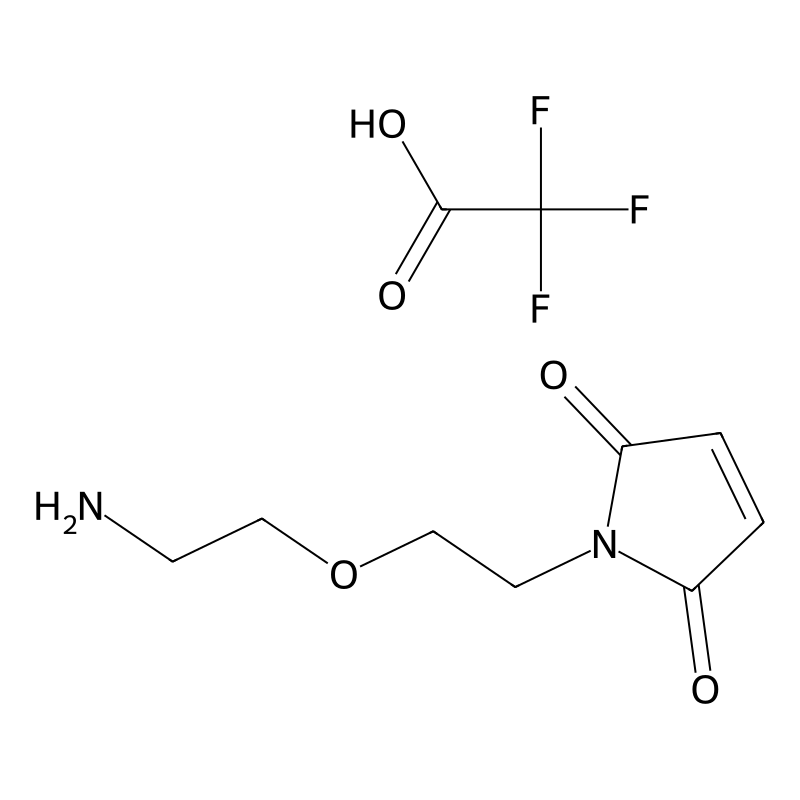

1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biochemistry: Antisense Oligonucleotide Therapies

Summary: This compound is utilized in the synthesis of modified oligonucleotides with a GalNAc moiety for potential therapeutic applications against Hepatitis B Virus (HBV) .

Methods: The synthesis involves conjugating the compound to oligonucleotides, which are then used to bind specific nucleic acid targets involved in HBV replication.

Results: The modified oligonucleotides have shown efficacy in suppressing HBV replication, offering a promising avenue for treatment .

Pharmacology: Neurodegenerative Disease Treatment

Summary: The compound serves as an intermediate in the synthesis of novel tricyclic compounds that inhibit β-secretase cleavage of APP, a process implicated in Alzheimer’s disease .

Methods: It is involved in multi-step organic syntheses to create inhibitors that can cross the blood-brain barrier and target the enzyme responsible for amyloid plaque formation.

Results: These inhibitors have demonstrated the ability to reduce amyloid beta peptides in preclinical models, suggesting potential for therapeutic use .

Organic Chemistry: Synthesis of Trifluoromethylpyridines

Summary: In organic chemistry, this compound is a precursor in the synthesis of trifluoromethylpyridines, which are key motifs in active pharmaceutical ingredients .

Methods: The process typically involves catalytic reactions under controlled conditions to introduce the trifluoromethyl group into the pyridine ring.

Results: The resulting trifluoromethylpyridines exhibit unique physicochemical properties that are valuable in the development of new pharmaceuticals .

Medicinal Chemistry: Anticoagulant Development

Summary: The compound is used in the preparation of Ticagrelor, an anticoagulant medication .

Analytical Chemistry: Intermediate Synthesis

Summary: It is an intermediate in the synthesis of various analytical reagents .

Methods: The compound is used in the preparation of reagents that are critical for the analysis of biological samples or chemical compounds.

Results: The synthesized reagents have improved selectivity and sensitivity for analytical applications .

Agricultural Chemistry: Pesticide Development

Summary: This compound contributes to the development of agrochemicals containing trifluoromethyl groups, which are prevalent in modern pesticides .

Methods: It is used to create intermediates that are later incorporated into pesticides, enhancing their efficacy and stability.

Results: The use of such intermediates has led to the creation of more effective and environmentally friendly pesticides .

Molecular Biology: Gene Silencing

Summary: This compound is used in the development of antisense oligonucleotides for gene silencing applications, particularly in the study of gene function and therapeutic interventions .

Methods: The compound is incorporated into oligonucleotides that bind to mRNA, preventing translation and effectively silencing the target gene.

Results: Successful gene knockdown has been observed, providing insights into gene function and potential therapeutic targets .

1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of pyrrole derivatives. Its molecular formula is C10H13F3N2O5, and it has a molecular weight of approximately 298.22 g/mol. This compound features a pyrrole ring substituted with a 2-aminoethoxyethyl group and is esterified with trifluoroacetic acid, which contributes to its unique properties and potential applications in various fields .

Currently, there is no documented information regarding the mechanism of action of this specific compound in biological systems.

- Trifluoroacetic acid (generated upon hydrolysis) is a corrosive and irritating compound.

- The maleimide group may react with biological molecules containing thiol groups, potentially leading to unintended effects.

The chemical behavior of 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate can be characterized by its reactivity as an electrophile due to the presence of the pyrrole ring. Notable reactions may include:

- Nucleophilic Substitution: The trifluoroacetate group can undergo nucleophilic substitution reactions, allowing for further functionalization.

- Cyclization Reactions: The compound can participate in cyclization reactions leading to the formation of more complex structures.

- Hydrolysis: The trifluoroacetate moiety can be hydrolyzed under acidic or basic conditions, releasing trifluoroacetic acid.

These reactions make it a versatile building block in organic synthesis and medicinal chemistry.

Preliminary studies suggest that 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate exhibits biological activities that may include:

- Antimicrobial Properties: Some derivatives of pyrrole compounds have shown efficacy against various bacterial strains.

- Anticancer Activity: Research indicates that certain pyrrole-based compounds may inhibit tumor growth through mechanisms such as apoptosis induction.

- Neuroprotective Effects: Compounds similar to this one have been studied for their potential protective effects on neuronal cells.

Further research is essential to fully elucidate its biological profile and therapeutic potential.

Synthesis of 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate typically involves multi-step organic synthesis techniques. Common methods may include:

- Formation of the Pyrrole Ring: Starting from suitable precursors such as diketones or aldehydes and amino compounds.

- Substitution Reaction: Introducing the 2-aminoethoxyethyl group through nucleophilic substitution.

- Esterification: Reacting the resultant compound with trifluoroacetic acid to form the final ester product.

These methods may vary based on the desired yield and purity of the final product .

The unique structure of 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate lends itself to various applications:

- Pharmaceutical Development: As a potential lead compound for developing new antimicrobial or anticancer agents.

- Organic Synthesis: Used as an intermediate in synthesizing more complex organic molecules.

- Material Science: Potential use in creating novel materials with specific electronic or optical properties.

Interaction studies involving this compound could focus on:

- Protein Binding Studies: Understanding how this compound interacts with biological macromolecules can provide insights into its mechanism of action.

- Receptor Binding Affinity: Evaluating its affinity for various receptors may reveal therapeutic targets.

- Metabolic Pathway Analysis: Investigating how this compound is metabolized in biological systems could inform its safety profile and efficacy.

Such studies are crucial for advancing the understanding of its biological relevance.

Several compounds share structural similarities with 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate | 151038-94-7 | 0.75 | Contains hydrazide functionality |

| 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid | 7423-55-4 | 0.61 | Propanoic acid derivative |

| 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid | 57078-99-6 | 0.59 | Longer carbon chain |

| 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride | 952292-18-1 | 0.56 | Contains a butylamine side chain |

These compounds exhibit varying degrees of similarity but differ in functional groups and potential biological activities. The unique combination of the aminoethoxyethyl group and trifluoroacetate moiety in the target compound sets it apart in terms of reactivity and potential applications .

Maleimides emerged as critical bioconjugation reagents in the mid-20th century due to their selective reactivity with thiols via Michael addition. Early derivatives focused on simple N-substituted maleimides, but advancements in linker design expanded their utility. The development of 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate reflects efforts to integrate solubilizing counterions (trifluoroacetate) and flexible spacers (ethoxyethylamino) for improved pharmacokinetics and conjugation efficiency.

Table 1: Evolution of Maleimide Derivatives

| Era | Key Innovation | Example |

|---|---|---|

| 1950s–1980s | Basic N-alkyl maleimides | N-Ethylmaleimide |

| 1990s–2000s | Heterobifunctional linkers | Maleimide-PEG-NHS esters |

| 2010s–present | Solubility-enhancing counterions | 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione TFA salt |

Nomenclature and Molecular Identification

The compound’s IUPAC name, 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate, derives from its maleimide core and trifluoroacetate counterion. Key identifiers include:

Table 2: Molecular and Structural Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 131274-17-4 | |

| Molecular Formula | C₁₀H₁₃F₃N₂O₅ | |

| Molecular Weight | 298.22 g/mol | |

| SMILES | NCCOCCN1C(=O)C=CC1=O.O=C(O)C(F)(F)F | |

| InChI | UJHVUJSQURGBAO-UHFFFAOYSA-N |

The trifluoroacetate (TFA) counterion improves solubility in polar solvents, critical for conjugation reactions in aqueous or organic media.

Position within Maleimide Derivative Classification

This compound is classified as an N-alkyl maleimide with a trifluoroacetate salt. Its structural hierarchy places it within:

- Parent Class: Maleimides (H₂C₂(CO)₂NH)

- Subclass: N-Substituted maleimides (N–R groups replacing NH)

- Functionalization: Ethoxyethylamino linker + TFA counterion

Table 3: Structural Comparison with Related Derivatives

The ethoxyethylamino spacer enhances flexibility and reduces steric hindrance during conjugation.

Significance in Bioconjugation Chemistry

The compound’s design addresses two limitations of traditional maleimides:

- Solubility: TFA counterion dissolves in polar solvents, enabling reactions in physiological conditions.

- Site-Specificity: The aminoethoxyethyl group enables secondary conjugation (e.g., amide bond formation) post-thiol coupling, enabling multi-step bioconjugation strategies.

Mechanistic Insights:

- Primary Reaction: Maleimide double bond reacts with cysteine thiols via retro-Michael addition, forming stable thioether bonds.

- Secondary Reaction: Amino group reacts with activated carboxylates (e.g., NHS esters) to form amide linkages.

Applications:

Primary Synthetic Routes

The synthesis of 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate represents a specialized application of maleimide chemistry, requiring careful consideration of both the maleimide core formation and the subsequent incorporation of the ethylene glycol-extended aminoethyl chain. Two primary synthetic strategies have emerged as particularly effective approaches for this compound class.

Fluorenylmethoxy Carbonyl (Fmoc) Protection Strategy

The Fluorenylmethoxy Carbonyl (Fmoc) protecting group strategy represents a sophisticated approach to synthesizing complex maleimide derivatives containing amino functionalities [1] [2]. This methodology leverages the unique properties of the Fmoc group, which exhibits excellent stability toward acidic conditions while remaining selectively removable under mild basic conditions [3] [4].

The Fmoc protection strategy involves several key mechanistic steps. Initially, the primary amine functionality is protected through reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions [3] [4]. The protected amino-alcohol intermediate is then subjected to maleimide formation through reaction with maleic anhydride, followed by cyclization under controlled conditions [5] [6].

This approach offers several distinct advantages for the synthesis of amino-functionalized maleimides. The Fmoc group provides exceptional stability during the harsh conditions required for maleimide formation, including elevated temperatures and acidic media [1] [2]. Additionally, the fluorenyl moiety's strong ultraviolet absorption enables convenient monitoring of reaction progress and purification efficiency [3] [4].

The deprotection process utilizes piperidine as the preferred base, which forms a stable adduct with the dibenzofulvene byproduct, preventing unwanted side reactions [1] [2]. This selective deprotection occurs under conditions that do not affect the maleimide functionality, ensuring high product integrity [3] [4].

Recent developments in Fmoc chemistry have demonstrated enhanced efficiency through the use of temporary copper complexation strategies [7]. This approach involves the formation of dimeric copper complexes that temporarily block primary amino groups while allowing selective protection of secondary amines, thereby improving reaction selectivity and yields [7].

Phthalimide Intermediates Approach

The phthalimide intermediates approach represents an alternative strategy that exploits the unique reactivity of phthalimide derivatives in maleimide synthesis [8] [9]. This methodology involves the formation of phthalimide-protected intermediates, which can undergo subsequent transformations to yield the desired maleimide products [10] [11].

The synthetic sequence begins with the formation of phthalimide-protected amino alcohols through reaction with phthalic anhydride under neat conditions [11]. These intermediates exhibit enhanced stability during subsequent chemical transformations and provide a reliable handle for further functionalization [10] [11].

The conversion of phthalimide intermediates to maleimides can be achieved through several pathways. One approach involves the direct conversion through organocatalyzed synthesis using proline-catalyzed reactions between dienophiles [12] [13]. Alternative methods employ transition-metal-catalyzed benzannulation reactions that proceed through formal cycloaddition mechanisms [12] [13].

The phthalimide approach offers particular advantages for industrial applications due to its compatibility with large-scale synthesis [9] [14]. The intermediates can be easily purified through conventional techniques, and the transformation conditions are generally mild and scalable [9] [14].

Recent advances in phthalimide chemistry have demonstrated the feasibility of atroposelective synthesis through N-heterocyclic carbene catalysis [14] [15]. This approach enables the formation of axially chiral products with excellent enantioselectivity, expanding the scope of accessible maleimide derivatives [14] [15].

Optimization of Reaction Conditions

The successful synthesis of 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate requires careful optimization of reaction conditions to achieve maximum yield while maintaining product integrity. Critical parameters include temperature control, pH management, and solvent selection.

Temperature and pH Considerations

Temperature control represents one of the most critical factors in maleimide synthesis, as these compounds exhibit significant thermal sensitivity while requiring elevated temperatures for efficient formation [16] [17]. The optimal temperature range for maleimide synthesis typically falls between 90-130°C, with specific conditions dependent on the substrate and reaction pathway [18] [19].

Lower temperatures (60-90°C) favor the initial formation of maleamic acid intermediates but may result in incomplete cyclization to the maleimide product [18] [19]. Higher temperatures (130-150°C) accelerate the cyclization process but increase the risk of thermal decomposition and side product formation [18] [19].

pH considerations are equally critical, particularly for amino-functionalized maleimides. The optimal pH range for maleimide formation generally falls between 6.5-7.5, where the maleimide functionality remains stable while allowing efficient reaction with nucleophiles [16] [17]. Below pH 5, maleimide stability decreases significantly due to protonation effects, while above pH 8, hydrolysis becomes increasingly problematic [16] [17].

The pH sensitivity of maleimides is particularly pronounced in aqueous systems, where hydrolysis can occur rapidly at elevated pH values [20] [21]. This hydrolysis converts the reactive maleimide to an unreactive maleamic acid form, significantly reducing the effectiveness of subsequent coupling reactions [20] [21].

Temperature and pH effects are interconnected, with higher temperatures generally requiring more careful pH control to prevent decomposition [18] [19]. The use of buffer systems can help maintain optimal pH during temperature cycling, though care must be taken to ensure buffer compatibility with the reaction conditions [22] [21].

Solvent Effects on Yield

Solvent selection plays a crucial role in determining both reaction efficiency and product quality in maleimide synthesis. The choice of solvent affects multiple aspects of the reaction, including substrate solubility, reaction rate, and side product formation [23] [24].

Polar aprotic solvents, particularly dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), have demonstrated superior performance in maleimide synthesis [23] [24]. These solvents provide excellent solvation of both reactants and products while maintaining chemical inertness under reaction conditions [23] [24]. DMSO, in particular, has shown exceptional effectiveness in copper-catalyzed reactions, often providing significantly higher yields compared to other solvent systems [23] [24].

The superiority of DMSO extends beyond simple solvation effects. Studies have demonstrated that DMSO can participate in the reaction mechanism, potentially serving as a co-catalyst or stabilizing intermediate species [23] [24]. This dual role as solvent and reaction promoter contributes to the enhanced efficiency observed in DMSO-based systems [23] [24].

Alternative solvent systems, including toluene, dichloromethane, and acetonitrile, have shown variable performance depending on the specific substrate and reaction conditions [23] [24]. Toluene provides good thermal stability and is compatible with high-temperature reactions, while dichloromethane offers excellent solubility for organic substrates but may require lower reaction temperatures [23] [24].

The use of binary solvent systems can provide additional advantages by combining the beneficial properties of different solvents [25]. For example, toluene-acetic acid mixtures have demonstrated effectiveness in large-scale synthesis, providing both thermal stability and controlled acidity [25].

Environmental considerations have led to increased interest in green solvents for maleimide synthesis [25]. Ethyl lactate and 2-methyl tetrahydrofuran represent promising alternatives to conventional solvents, offering reduced environmental impact while maintaining acceptable reaction efficiency [25].

Purification Techniques

The purification of 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate requires specialized techniques that account for the compound's unique properties, including its thermal sensitivity, polar nature, and potential for hydrolysis.

Column chromatography remains the most widely used purification method for maleimide derivatives, offering excellent resolution and scalability [26] [27]. Silica gel represents the preferred stationary phase, providing good separation based on polarity differences [27] [28]. The mobile phase typically consists of hexane-ethyl acetate gradients, allowing for fine-tuning of elution conditions [27] [28].

The successful application of column chromatography requires careful attention to several factors. The stationary phase must be properly packed to ensure uniform flow and prevent channeling, which can compromise separation efficiency [27] [28]. The mobile phase composition should be optimized through preliminary thin-layer chromatography experiments to identify the optimal solvent system [27] [28].

High-performance liquid chromatography (HPLC) represents an alternative purification approach that offers superior resolution and analytical capability [29] [30]. Reverse-phase HPLC using C18 columns with water-acetonitrile gradients has demonstrated excellent performance for maleimide purification [29] [30]. The method provides both analytical and preparative capabilities, allowing for simultaneous purification and quality assessment [29] [30].

Recent advances in two-dimensional gas chromatography time-of-flight mass spectrometry (GC×GC-ToF-MS) have enabled rapid analysis of maleimide derivatives in complex mixtures [26] [29]. This approach significantly simplifies the purification protocol by providing enhanced separation and identification capabilities [26] [29].

Specialized purification techniques have been developed for industrial applications. Patent literature describes methods for purifying N-substituted maleimides through controlled precipitation at specific temperatures [31]. These methods exploit the temperature-dependent solubility of organic acid impurities to achieve high-purity products [31].

Scale-up Considerations for Laboratory and Industrial Applications

The transition from laboratory-scale synthesis to industrial production of 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate presents numerous challenges that require careful consideration of engineering and economic factors.

Heat transfer limitations represent one of the most significant challenges in scale-up operations [32] [33]. Laboratory-scale reactions benefit from rapid heating and cooling due to favorable surface area-to-volume ratios, while industrial-scale reactors face significant heat transfer resistance [32] [33]. This limitation requires the implementation of specialized heat exchange systems, including jacketed reactors and internal heat exchangers [32] [33].

Mass transfer considerations become increasingly important at industrial scale, where mixing efficiency can significantly impact reaction outcomes [32] [33]. The transition from magnetic stirring to mechanical agitation requires careful design of impeller systems to ensure adequate mixing without excessive energy consumption [32] [33].

Flow chemistry approaches have emerged as a promising solution for scale-up challenges in maleimide synthesis [33] [34]. Microreactor technology allows for precise control of reaction conditions while maintaining the benefits of laboratory-scale synthesis [33] [34]. Studies have demonstrated the successful scale-up of pyrrole synthesis from microreactor scales to production rates exceeding 55 grams per hour [33] [34].

The advantages of flow chemistry extend beyond simple scale-up benefits. Continuous processing enables consistent product quality, reduced waste generation, and improved safety profiles [33] [34]. The ability to maintain precise temperature and residence time control addresses many of the challenges associated with traditional batch processing [33] [34].

Economic factors play a crucial role in determining the feasibility of industrial-scale production [35] [36]. The development of efficient, cost-effective synthetic routes requires optimization of raw material costs, catalyst loading, and purification requirements [35] [36]. Industrial processes must achieve economies of scale while maintaining product quality standards [35] [36].

Environmental considerations have become increasingly important in industrial maleimide production [35] [36]. The development of sustainable synthetic routes, including the use of renewable feedstocks and green solvents, represents a growing area of research [35] [36]. Additionally, waste minimization and solvent recovery systems are essential components of modern industrial processes [35] [36].

Safety aspects require particular attention in industrial-scale maleimide production due to the potential hazards associated with reactive intermediates and elevated temperatures [32] [33]. Comprehensive hazard analysis and risk assessment protocols are essential for ensuring safe operation [32] [33].

The successful scale-up of maleimide synthesis requires a multidisciplinary approach that integrates chemical engineering principles with synthetic chemistry expertise [32] [33]. Continuous monitoring and quality control systems are essential for maintaining product consistency and meeting regulatory requirements [32] [33].